molecular formula C25H26N2O6 B12142725 1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12142725
M. Wt: 450.5 g/mol
InChI Key: WRIXKCSJMTURBY-MRCUWXFGSA-N
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Description

“1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage between two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” typically involves multi-step organic synthesis. The process may include:

  • Formation of the indole core through Fischer indole synthesis.
  • Introduction of the spiro linkage via cyclization reactions.
  • Functionalization of the indole core with ethyl, hydroxyl, methoxy, and benzoyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in polar solvents.

Major Products

  • Oxidation of the hydroxyl group results in a ketone derivative.
  • Reduction of the benzoyl group results in a benzyl alcohol derivative.
  • Substitution reactions yield various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex spiro compounds.
  • Studied for its unique structural properties and reactivity.

Biology

  • Potential use as a probe in biochemical assays due to its functional groups.

Medicine

  • Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

  • Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrole] derivatives: Compounds with similar spiro linkages and functional groups.

    Benzoyl-substituted indoles: Compounds with benzoyl groups attached to the indole core.

Uniqueness

  • The combination of ethyl, hydroxyl, methoxy, and benzoyl groups in “1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” provides unique chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

(4'E)-1-ethyl-4'-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1'-(2-methoxyethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H26N2O6/c1-5-26-18-9-7-6-8-17(18)25(24(26)31)20(22(29)23(30)27(25)12-13-32-3)21(28)16-10-11-19(33-4)15(2)14-16/h6-11,14,28H,5,12-13H2,1-4H3/b21-20-

InChI Key

WRIXKCSJMTURBY-MRCUWXFGSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)OC)C)\O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

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